

Synthesis of 5-(Diethylamino)pentan-1-ol from Valeraldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-(Diethylamino)pentan-1-ol

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This technical guide provides a comprehensive overview of a feasible synthetic route for producing **5-(diethylamino)pentan-1-ol** from valeraldehyde. The core of this synthesis involves a one-pot reductive amination reaction, a robust and widely utilized method in organic synthesis for the formation of carbon-nitrogen bonds.^{[1][2][3]} This document outlines the reaction pathway, provides a detailed experimental protocol, and tabulates key quantitative data for the starting material and the final product.

Synthetic Pathway

The synthesis of **5-(diethylamino)pentan-1-ol** from valeraldehyde can be efficiently achieved in a single operational step through a one-pot reaction. This process involves two key transformations:

- **Reductive Amination:** Valeraldehyde reacts with diethylamine to form an enamine intermediate.
- **Reduction:** The enamine intermediate and the original aldehyde functionality are subsequently reduced in the same pot to yield the final amino alcohol product.

A common and effective reducing agent for this type of transformation is sodium borohydride (NaBH_4), which is known to reduce both imines/enamines and aldehydes.^[4]

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

Compound	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/cm³)
Starting Material	Valeraldehyde	Pentanal	110-62-3	C ₅ H ₁₀ O	86.13	103
Final Product	5-(Diethylamino)pentan-1-ol	2683-57-0	C ₉ H ₂₁ NO	159.27	224	0.875[5]

Note: Yield for this specific reaction is not explicitly reported in the literature, but similar reductive amination reactions typically proceed in good to excellent yields.

Experimental Protocol

This section provides a detailed, representative methodology for the synthesis of **5-(diethylamino)pentan-1-ol** from valeraldehyde. This protocol is based on established procedures for reductive amination of aliphatic aldehydes.

Materials:

- Valeraldehyde (1.0 eq)
- Diethylamine (1.2 eq)
- Sodium borohydride (NaBH₄) (1.5 eq)
- Methanol (solvent)
- Hydrochloric acid (for workup)

- Sodium hydroxide (for workup)
- Diethyl ether or Dichloromethane (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve valeraldehyde (1.0 eq) and diethylamine (1.2 eq) in methanol.
- **Imine/Enamine Formation:** Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate.
- **Reduction:** Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise to control the exothermic reaction and hydrogen gas evolution.
- **Reaction Progression:** After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
- **Workup:**
 - Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the pH is acidic.
 - Wash the aqueous layer with diethyl ether or dichloromethane to remove any unreacted starting material.
 - Basify the aqueous layer with a sodium hydroxide solution until the pH is greater than 10.
 - Extract the aqueous layer with three portions of diethyl ether or dichloromethane.
 - Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**

- Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
- Purify the crude **5-(diethylamino)pentan-1-ol** by vacuum distillation to yield the final product as a colorless to slightly yellow liquid.[6]

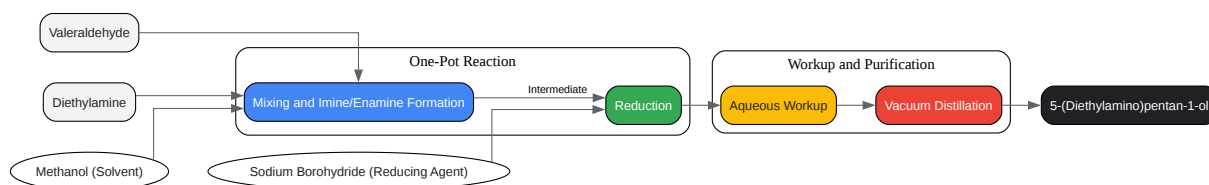
Characterization Data

The identity and purity of the synthesized **5-(diethylamino)pentan-1-ol** can be confirmed by various spectroscopic methods.

Technique	Data
¹ H NMR	Predicted chemical shifts (δ, ppm): ~3.6 (t, 2H, -CH ₂ OH), ~2.5 (q, 4H, -N(CH ₂ CH ₃) ₂), ~2.4 (t, 2H, -CH ₂ N-), ~1.5 (m, 4H, -CH ₂ CH ₂ CH ₂ -), ~1.3 (m, 2H, -CH ₂ CH ₂ OH), ~1.0 (t, 6H, -N(CH ₂ CH ₃) ₂)
¹³ C NMR	Predicted chemical shifts (δ, ppm): ~62 (-CH ₂ OH), ~52 (-CH ₂ N-), ~47 (-N(CH ₂) ₂), ~32, ~28, ~23 (alkane chain carbons), ~12 (-CH ₃)
IR (Infrared Spectroscopy)	Broad peak around 3300 cm ⁻¹ (O-H stretch), C-H stretching peaks around 2800-3000 cm ⁻¹ , C-N stretching around 1000-1200 cm ⁻¹
Mass Spectrometry (MS)	Molecular Ion (M ⁺) peak at m/z = 159.27

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process.



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